(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as L-proline or its derivatives.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under controlled temperature and pH conditions, using catalysts or reagents like sodium hydroxide, methyl iodide, and various organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To ensure uniformity and efficiency.
Automated systems: For precise control of reaction parameters.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Replacement of the hydroxyl or ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new derivatives with varied functional groups.
Scientific Research Applications
(2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S,5R)-Methyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, leading to desired biological effects.
Binding: The stereochemistry of the compound allows for selective binding to target molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,5R)-Methyl 3-hydroxy-5-ethylpyrrolidine-2-carboxylate: Similar structure with an ethyl group instead of a methyl group.
(2S,3S,5R)-Ethyl 3-hydroxy-5-methylpyrrolidine-2-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness
Stereochemistry: The specific (2S,3S,5R) configuration imparts unique chemical and biological properties.
Functional Groups: The presence of both hydroxyl and ester groups allows for diverse chemical reactivity and applications.
Properties
IUPAC Name |
methyl (2S,3S,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-4-3-5(9)6(8-4)7(10)11-2/h4-6,8-9H,3H2,1-2H3/t4-,5+,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYLGOSCKAEYLM-SRQIZXRXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(N1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H](N1)C(=O)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.